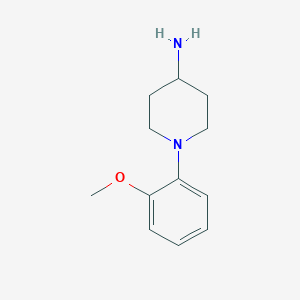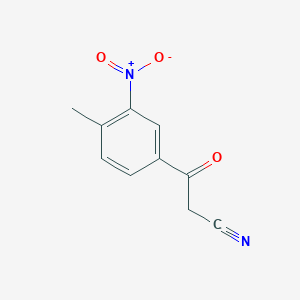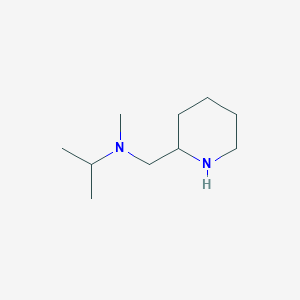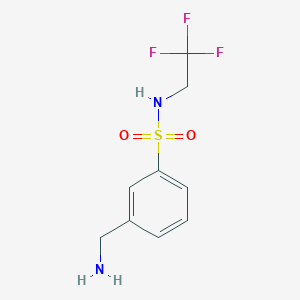![molecular formula C10H11BrO4S B3199461 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid CAS No. 1016862-04-6](/img/structure/B3199461.png)
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid
Übersicht
Beschreibung
“2-[(3-Bromophenyl)methanesulfonyl]propanoic acid” is a chemical compound with the molecular formula C10H11BrO4S and a molecular weight of 307.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13) . This indicates that the compound has a bromophenyl group attached to a methanesulfonyl group, which is further attached to a propanoic acid group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid and related compounds have demonstrated utility in organic synthesis, particularly in reactions involving the selective hydrolysis of methanesulfonate esters. This process facilitates the removal of potentially genotoxic alkyl esters of methane sulfonic acid in the production of pharmaceuticals, showcasing its relevance in ensuring the safety and efficacy of drug manufacturing processes (Chan, Cox, & Sinclair, 2008). Additionally, the compound has been implicated in the one-pot synthesis of benzoxazoles, providing an efficient route to synthesize these compounds directly from carboxylic acids, which are significant in various chemical research and pharmaceutical applications (Kumar, Rudrawar, & Chakraborti, 2008).
Environmental Chemistry
In environmental chemistry, derivatives of this compound have been studied for their roles in oxidation reactions. Specifically, research into the oxidation of methanesulfinic acid by hydroxyl radicals has provided insights into the formation and behavior of methanesulfonyl radicals in the absence and presence of dioxygen. These studies are crucial for understanding the environmental fate of sulfur-containing compounds and their potential impact on atmospheric chemistry (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).
Industrial Applications
Methanesulfonic acid, a related compound, serves as a catalyst in the production of linear alkylbenzenes, highlighting its industrial importance. The process demonstrates high selectivity and the potential for recycling the catalyst, indicating its environmental and economic benefits (Luong, Petre, Hoelderich, Commarieu, Laffitte, Espeillac, & Souchet, 2004). Furthermore, the synthesis of sulfone-containing tetrasubstituted carbon stereocenters using methanesulfonylation highlights the utility of these compounds in creating complex organic structures with potential applications in medicinal chemistry and drug development (Zhou, Tian, Zhou, Wang, Ren, & Liu, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
The presence of the bromophenyl group suggests that it might interact with aromatic amino acids in protein targets, while the methanesulfonyl group could potentially act as a leaving group in certain biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (30716 g/mol) and predicted density (1638 g/cm³) suggest that it may have reasonable bioavailability .
Action Environment
The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s stability under normal storage conditions suggests that it may be relatively resistant to environmental degradation .
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBJAQYFZPKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)




![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)
![4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine](/img/structure/B3199422.png)
![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)



![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B3199474.png)
![2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B3199477.png)
